molecular formula H2N2O B1359907 Nitrosamine CAS No. 35576-91-1

Nitrosamine

Cat. No. B1359907
Key on ui cas rn: 35576-91-1
M. Wt: 46.029 g/mol
InChI Key: XKLJHFLUAHKGGU-UHFFFAOYSA-N
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Patent
US06313125B1

Procedure details

1,1′-Carbonyldiimidazole (0.917 g, 5.65 mmol) was added to a stirred solution of 3-furoic acid (0.634 g, 5.65 mmol) in DMF (30 ml). The solution was stirred for 2 h before adding the preceding hydrazine (1.19 g, 5.14 mmol) and triethylamine (0.71 ml, 5.14 mmol) and triethylamine (0.71 ml, 5.14 mmol). After 18 h at room temperature, the solvent was evaporated in vacuo and water added to the residue. The resultant precipitate was collected by filtration, washed with water and hexane and dried in vacuo to give the ketohydrazine (0.66 g, 45%), MS (ES+) m/e 289 [MH]+. A solution of the ketohydrazine (0.66 g, 2.3 mmol) and triethylamine hydrochloride (0.07 g, 0.5 mmol) in xylene (40 ml) was heated at reflux for 18 h. The solution was cooled to room temperature and the solvent evaporated in vacuo. Diethyl ether was added to the residue and the resulting solid collected by filtration, washed with diethyl ether and dried in vacuo to give the title-phthalazine (0.46 g, 74%), 1H NMR (250 MHz, CDCl3) δ 7.32 (1H, d, J=1.8 Hz, Ar—H), 7.62 (1H, d, J=1.4 Hz. Ar—H), 7.90 (1H, m, Ar—H), 8.04 (1H, t, J=7.6 Hz, Ar—H), 8.31 (1H, d, J=8.2 Hz, Ar—H), 8.58 (1H, s, Ar—H), 8.75 (1H, d, Ar—H); MS (ES+) m/e 271 [MH]+.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
O=[N:2][NH2:3].Cl.C(N(CC)CC)C.[C:12]1([CH3:19])[C:13]([CH3:18])=[CH:14][CH:15]=[CH:16][CH:17]=1>>[CH:18]1[C:13]2[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:19]=[N:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
O=NN
Name
Quantity
0.07 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
40 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=NN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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